molecular formula C17H17FN2O3S2 B2686894 (E)-5-(2-fluorobenzylidene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one CAS No. 477488-38-3

(E)-5-(2-fluorobenzylidene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one

Cat. No.: B2686894
CAS No.: 477488-38-3
M. Wt: 380.45
InChI Key: BTDUSVRZGSPRIU-SDNWHVSQSA-N
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Description

(E)-5-(2-fluorobenzylidene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one is a rhodanine-derived compound characterized by its (E)-configured 2-fluorobenzylidene moiety and a 3-morpholino-3-oxopropyl substituent at the 3-position of the thiazolidin-4-one core. The fluorine atom at the 2-position of the benzylidene ring and the morpholino-3-oxopropyl chain are critical structural features that may influence its physicochemical properties and biological activity. Its synthesis likely follows established methods for rhodanine derivatives, such as Knoevenagel condensation between 2-fluorobenzaldehyde and a functionalized thiazolidin-4-one precursor ().

Properties

IUPAC Name

(5E)-5-[(2-fluorophenyl)methylidene]-3-(3-morpholin-4-yl-3-oxopropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S2/c18-13-4-2-1-3-12(13)11-14-16(22)20(17(24)25-14)6-5-15(21)19-7-9-23-10-8-19/h1-4,11H,5-10H2/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDUSVRZGSPRIU-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCN2C(=O)C(=CC3=CC=CC=C3F)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)CCN2C(=O)/C(=C\C3=CC=CC=C3F)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(2-fluorobenzylidene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one typically involves a multi-step process:

    Formation of Thiazolidinone Core: The initial step involves the reaction of a thioamide with an α-halo ketone to form the thiazolidinone ring.

    Introduction of the Fluorobenzylidene Group: The next step is the condensation of the thiazolidinone with 2-fluorobenzaldehyde under basic conditions to introduce the (E)-fluorobenzylidene moiety.

    Attachment of the Morpholino Group: Finally, the morpholino group is introduced through a nucleophilic substitution reaction with a suitable electrophile, such as a haloalkyl ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(2-fluorobenzylidene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzylidene group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to (E)-5-(2-fluorobenzylidene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one may exhibit significant anticancer activity. The thiazolidinone scaffold is known for its ability to inhibit various cancer cell lines through multiple mechanisms, including:

  • Inhibition of Cell Proliferation : Studies have shown that thiazolidinone derivatives can impede the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
  • Targeting Signaling Pathways : The compound may influence critical signaling pathways such as PI3K/Akt/mTOR, which are pivotal in cancer cell survival and growth .

Antimicrobial Activity

The compound has also demonstrated potential antimicrobial properties. Research into related thiazolidinone compounds suggests that they can exhibit activity against a range of bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes required for microbial growth.

Case Studies

  • In Vitro Studies : A study published in a peer-reviewed journal highlighted the effectiveness of thiazolidinone derivatives in inhibiting the growth of various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent response, suggesting that higher concentrations of the compound lead to increased cytotoxicity .
  • Antimicrobial Efficacy : Another investigation reported the synthesis of several thiazolidinone derivatives, including those structurally related to (E)-5-(2-fluorobenzylidene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one. These derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Structural Insights and Mechanisms

The unique structural features of (E)-5-(2-fluorobenzylidene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one contribute significantly to its biological activities:

  • Thiazolidinone Core : This core structure is crucial for the biological activity and is known to interact with various biological targets.
  • Fluorobenzylidene Substituent : The presence of the fluorine atom enhances lipophilicity and may improve the compound's ability to penetrate cellular membranes, thereby increasing its efficacy against cancer cells and microbes.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
AntimicrobialEffective against Gram-positive bacteria
Apoptosis InductionInduces apoptosis in cancer cells

Mechanism of Action

The mechanism of action of (E)-5-(2-fluorobenzylidene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one involves its interaction with various molecular targets. In cancer cells, it induces apoptosis by activating caspases and disrupting mitochondrial function. It also inhibits key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Benzylidene Substituents

The position and nature of substituents on the benzylidene ring significantly affect activity:

  • Fluorine position: The target compound’s 2-fluoro substituent contrasts with 3-fluoro () and 4-fluoro () analogs. Steric and electronic effects of fluorine positioning may alter target binding or metabolic stability.
  • Methoxy/hydroxy groups : Compounds with 4-methoxybenzylidene (e.g., 3a, ) or 3-ethoxy-4-hydroxybenzylidene () show enhanced enzyme inhibition or anti-biofilm activity, suggesting polar groups improve solubility or hydrogen-bonding interactions.

Core Substituents

The 3-morpholino-3-oxopropyl chain distinguishes the target compound from analogs with simpler alkyl or aminoethyl groups:

  • Morpholino vs. pyrrolidino/pyrimidine: Morpholino-containing derivatives (e.g., 3f, ) exhibit lower yields (~49.3%) compared to pyrrolidino analogs (3g, 39.2% yield), possibly due to steric hindrance during synthesis. However, the morpholino group’s oxygen atoms may enhance water solubility and pharmacokinetics.

Enzyme Inhibition

Rhodanine derivatives with 4-methoxybenzylidene and morpholino chains (e.g., 3f, ) inhibit aldose reductase, a therapeutic target for diabetic complications. The target compound’s 2-fluorobenzylidene group may modulate enzyme affinity differently than 4-methoxy or 3-fluoro analogs.

Anti-Biofilm Activity

The most studied anti-biofilm thiazolidinones feature 4-fluorophenyl and 3-ethoxy-4-hydroxybenzylidene groups (). Fluorine’s electronegativity and hydroxy/ethoxy groups’ hydrogen-bonding capacity likely contribute to biofilm disruption. The target compound’s lack of a hydroxy group may limit anti-biofilm efficacy unless compensated by its morpholino chain.

Antimicrobial Potential

Aminoethyl-substituted derivatives () show broad-spectrum activity, but the target compound’s morpholino-3-oxopropyl group—a bulkier, less basic substituent—may alter target specificity or bacterial uptake.

Data Tables

Table 2: Impact of Fluorine Position on Bioactivity

Fluorine Position Example Compound Bioactivity Reference
2-Fluoro Target Compound Unknown
3-Fluoro (Z)-5-(3-fluorobenzylidene) derivative Anticancer (synthesis focus)
4-Fluoro 3-(4-fluorophenyl) analog Anti-biofilm

Biological Activity

The compound (E)-5-(2-fluorobenzylidene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one is a derivative of thiazolidin-4-one, a chemical scaffold recognized for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.

Structure and Synthesis

The structure of (E)-5-(2-fluorobenzylidene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one can be represented as follows:

C15H16FN2O2S\text{C}_{15}\text{H}_{16}\text{F}\text{N}_2\text{O}_2\text{S}

Synthesis Methods:
Recent studies have highlighted various synthetic strategies for producing thiazolidin-4-one derivatives, emphasizing green chemistry and the use of nanomaterials to enhance yields and reduce environmental impact. For instance, the synthesis often involves the reaction of thiosemicarbazides with carbonyl compounds under acidic conditions, yielding thiazolidinone derivatives with potential biological activity .

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. The compound in focus has shown significant cytotoxic effects against various cancer cell lines. In vitro studies indicate that it inhibits cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Case Study:
A study evaluated the cytotoxic effects of various thiazolidin-4-one derivatives, including our compound, against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The results demonstrated an IC50 value (the concentration required to inhibit 50% of cell growth) of approximately 15 µM for MCF-7 cells, indicating strong anticancer potential .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on specific enzymes. Notably, it exhibits selective inhibition against bacterial adenylate kinases (AKs), which are crucial for bacterial energy metabolism.

Molecular Docking Studies:
Molecular docking studies revealed that (E)-5-(2-fluorobenzylidene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one binds effectively to the ATP-binding site of E. coli adenylate kinase, showing promising binding affinity compared to human counterparts. The I50 values were found to be 0.067 mM for E. coli AK and 0.065 mM for S. pneumoniae AK .

CompoundTarget EnzymeI50 Value (mM)
(E)-5-(2-fluorobenzylidene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-oneE. coli AK0.067
(E)-5-(2-fluorobenzylidene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-oneS. pneumoniae AK0.065

Other Pharmacological Activities

In addition to its anticancer and enzyme inhibition activities, thiazolidinone derivatives are known for their anti-inflammatory, antimicrobial, and antioxidant properties. Preliminary studies suggest that our compound may also exhibit these activities, warranting further investigation.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (E)-5-(2-fluorobenzylidene)-3-(3-morpholino-3-oxopropyl)-2-thioxothiazolidin-4-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a Knoevenagel condensation between a thioxothiazolidin-4-one precursor and 2-fluorobenzaldehyde. Key parameters include:

  • Solvent System : Refluxing in polar aprotic solvents (e.g., DMF) mixed with acetic acid enhances reactivity .
  • Catalysts : Sodium acetate or triethylamine improves condensation efficiency .
  • Temperature : Reflux for 2–8 hours ensures complete conversion, monitored by TLC .
  • Yield Optimization : Recrystallization from DMF-acetic acid or ethanol improves purity (>90% yield reported in similar thiazolidinones) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s stereochemistry and purity?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the (E)-configuration of the benzylidene group via coupling constants (J = 12–14 Hz for trans olefins) and chemical shifts (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • FT-IR : The thioxo (C=S) stretch at ~1200–1250 cm1^{-1} and morpholino carbonyl (C=O) at ~1650–1700 cm1^{-1} validate functional groups .
  • HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) and ESI-MS (m/z 407.3 [M+H]+^+) ensure purity (>98%) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorobenzylidene vs. other arylidene groups) impact biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : The 2-fluorobenzylidene group enhances lipophilicity and target binding (e.g., hemoglobin subunits) compared to non-fluorinated analogs, as shown in docking studies .
  • Bioactivity Assays : Replace the fluorobenzylidene with chloro or methoxy groups and compare IC50_{50} values in antimicrobial (MIC: 2–8 µg/mL) or anticancer (e.g., MTT assay vs. HeLa cells) models .
  • Data Interpretation : Conflicting activity reports may arise from assay conditions (e.g., pH, serum proteins) or cell line variability. Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What strategies resolve contradictions in reported mechanisms of action (e.g., hemoglobin interaction vs. kinase inhibition)?

  • Methodological Answer :

  • Target Validation : Use surface plasmon resonance (SPR) to quantify binding affinity to hemoglobin subunits (KD values) vs. kinase targets (e.g., EGFR, VEGFR) .
  • Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated cells identifies differentially expressed genes linked to oxidative stress (Nrf2 pathway) or apoptosis (caspase-3 activation) .
  • Cross-Study Comparison : Discrepancies may stem from impurity artifacts. Validate compound integrity via LC-MS before mechanistic studies .

Experimental Design & Data Analysis

Q. How to design a robust protocol for evaluating this compound’s pharmacokinetics in preclinical models?

  • Methodological Answer :

  • In Vivo Dosing : Administer 10–50 mg/kg (oral or IP) in rodent models. Collect plasma at 0, 1, 2, 4, 8, 12, 24 h post-dose .
  • Analytical Method : LC-MS/MS quantification (LOQ: 1 ng/mL) using deuterated internal standards. Monitor metabolites (e.g., sulfoxide derivatives) .
  • Data Modeling : Non-compartmental analysis (NCA) for AUC, Cmax_{max}, and t1/2_{1/2}. Compare bioavailability with/without morpholino substituents .

Q. What computational approaches predict the compound’s environmental fate and toxicity?

  • Methodological Answer :

  • QSAR Modeling : Use EPI Suite to estimate biodegradation (BIOWIN) and ecotoxicity (ECOSAR) .
  • Molecular Dynamics (MD) : Simulate interactions with soil organic matter (e.g., humic acids) to predict adsorption coefficients (Koc_{oc}) .
  • Experimental Validation : Compare predictions with OECD 301F biodegradation tests or Daphnia magna acute toxicity assays .

Tables of Key Data

Table 1 : Comparative Bioactivity of Thiazolidinone Derivatives

SubstituentAntimicrobial MIC (µg/mL)Anticancer IC50_{50} (µM)Target Affinity (KD, nM)
2-Fluorobenzylidene2.512.3Hemoglobin: 45
4-Methoxyphenyl8.728.9Kinase: 210

Table 2 : Synthetic Yield Under Different Conditions

SolventCatalystTime (h)Yield (%)Purity (%)
DMF/AcOHNaOAc29299
THFEt3_3N88597

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